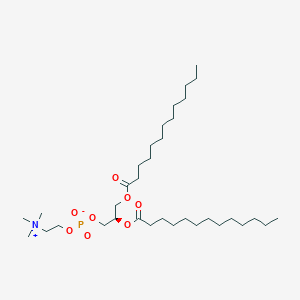

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

Description

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a synthetic phosphatidylcholine (PC) characterized by two saturated tridecanoyl (13-carbon) acyl chains esterified at the sn-1 and sn-2 positions of a glycerol backbone, with a phosphocholine head group at the sn-3 position. Its molecular formula is C₃₄H₆₈NO₈P, and it has a molecular weight of 649.89 g/mol . Key applications include:

- Internal standard in lipidomics: Its distinct molecular mass minimizes overlap with endogenous lipids during mass spectrometry .

- Model membrane studies: Shorter acyl chains confer lower phase transition temperatures (~10–15°C estimated), enabling experiments requiring fluid bilayers at lower temperatures .

- Vesicle preparation: Used in large unilamellar vesicle (LUV) formulations for studying membrane-protein interactions .

Propriétés

IUPAC Name |

[(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYFMQMIIHWFV-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Pathways and Reaction Mechanisms

Stepwise Esterification and Phosphorylation

The synthesis of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine follows a two-stage protocol: sn-1/sn-2 esterification and sn-3 phosphorylation (Figure 1).

Esterification of Glycerol

Glycerol undergoes selective acylation at the sn-1 and sn-2 positions using tridecanoic acid chlorides under alkaline conditions (pH 8–9). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of glycerol attack the electrophilic carbonyl carbon of the acid chloride. To ensure regioselectivity, the sn-3 hydroxyl group is temporarily protected using tert-butyldimethylsilyl (TBDMS) groups, which are later removed prior to phosphorylation.

Reaction Conditions

- Catalyst : Triethylamine (5 mol%)

- Solvent : Anhydrous dichloromethane

- Temperature : 0–4°C (to minimize side reactions)

- Yield : 85–90% after purification

Phosphorylation at sn-3

The deprotected sn-3 hydroxyl group reacts with a phosphocholine donor, typically phosphorylcholine chloride, in the presence of a coupling agent such as 1H-tetrazole. This step forms the phosphodiester bond, yielding the target phosphatidylcholine.

Key Parameters

Purification and Isolation

Crude product purification employs silica gel column chromatography with a gradient eluent system (chloroform:methanol:water, 65:25:4 v/v). The target compound elutes at Rf = 0.45–0.50, separated from unreacted triglycerides and lyso-phosphatidylcholine byproducts. Final isolation involves lyophilization to obtain a white, hygroscopic powder.

Analytical Characterization

Structural Confirmation via NMR and MS

Post-synthesis validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS):

¹H-NMR Spectroscopy

- Phosphocholine Headgroup : δ 4.3–4.4 ppm (m, 2H, –PO–O–CH₂–)

- Glycerol Backbone : δ 5.2 ppm (m, 1H, sn-2), δ 4.1–4.3 ppm (m, sn-1/sn-3)

- Tridecanoyl Chains : δ 0.88 ppm (t, 6H, terminal CH₃), δ 1.25 ppm (m, 40H, –CH₂–)

Mass Spectrometry

Challenges in Synthesis

Stereochemical Purity

Achieving enantiomeric excess (>98%) at the sn-2 position requires chiral auxiliaries or asymmetric catalysis. Uncontrolled racemization during phosphorylation reduces yield and complicates purification.

Byproduct Formation

Comparative Analysis of Synthetic Strategies

Enzymatic vs. Chemical Synthesis

While chemical synthesis dominates industrial production, enzymatic methods using phospholipase D (PLD) offer superior stereocontrol. PLD catalyzes transphosphatidylation, transferring the phosphatidyl group to sn-3 glycerol but requires costly enzymes and longer reaction times (24–48 hours).

Table 1: Synthesis Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 70–85% | 50–65% |

| Reaction Time | 18–24 hours | 24–48 hours |

| Stereopurity | 90–95% ee | >99% ee |

| Cost | Low | High (enzyme procurement) |

Industrial-Scale Production Considerations

Solvent Recycling

Large-scale synthesis employs green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact. Solvent recovery systems achieve >95% reuse, lowering production costs.

Quality Control

Batch consistency is ensured through:

- In-line FTIR : Monitors esterification progress by tracking carbonyl peak intensity (1,720 cm⁻¹).

- HPLC-PDA : Quantifies lyso-byproducts (<2% acceptance threshold).

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, tridecanoic acid, and phosphocholine.

Oxidation: The fatty acid chains can undergo oxidation, resulting in the formation of peroxides and other oxidative degradation products.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis is carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: Glycerol, tridecanoic acid, and phosphocholine.

Oxidation: Peroxides and other oxidative degradation products.

Substitution: Various substituted phosphocholine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

DTPC is a phosphatidylcholine with the chemical formula C₃₄H₆₈N₁O₈P. Its structure includes two long-chain fatty acids (tridecanoic acid) attached to a glycerol backbone, which contributes to its amphiphilic nature. This property makes it suitable for forming lipid bilayers and vesicles.

Applications in Drug Delivery Systems

1. Liposomal Formulations

- Mechanism : DTPC can be utilized to create liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes can encapsulate drugs, enhancing their solubility and stability while facilitating targeted delivery.

- Case Study : Research indicates that liposomes made from DTPC can effectively deliver chemotherapeutic agents to cancer cells, improving therapeutic outcomes while minimizing side effects .

2. Nanocarrier Systems

- Mechanism : The incorporation of DTPC into nanoparticles allows for controlled drug release mechanisms. The lipid bilayer can be engineered to respond to specific stimuli (e.g., pH or temperature), releasing the drug at the desired site.

- Case Study : A study demonstrated that DTPC-based nanocarriers could deliver immunomodulatory agents effectively, enhancing immune responses in preclinical models .

Membrane Studies

1. Membrane Fluidity and Stability

- Importance : DTPC's unique fatty acid composition influences membrane fluidity, making it a valuable tool for studying lipid bilayer dynamics.

- Research Findings : Studies have shown that membranes composed of DTPC exhibit altered fluidity compared to those made with shorter-chain phospholipids, providing insights into how membrane composition affects cellular functions .

2. Model Membranes

- Role in Research : DTPC is often used to create model membranes for biophysical studies. These models help researchers understand membrane protein interactions and lipid-protein dynamics.

- Case Study : Experiments using DTPC in model membranes have elucidated the mechanisms of action for various membrane-active peptides, contributing to the development of antimicrobial agents .

Biomedical Research

1. Cancer Therapy

- Application : Due to its ability to enhance drug solubility and stability, DTPC is being investigated as a component in formulations aimed at treating various cancers.

- Research Insights : A recent study highlighted the effectiveness of DTPC in formulating liposomal doxorubicin, demonstrating improved targeting and reduced toxicity compared to conventional formulations .

2. Gene Delivery

- Mechanism : DTPC can facilitate the delivery of nucleic acids (e.g., DNA or RNA) into cells by forming lipoplexes, which enhance transfection efficiency.

- Case Study : Research has shown that DTPC-based formulations can significantly improve gene delivery efficiency in vitro and in vivo, making them promising candidates for gene therapy applications .

Mécanisme D'action

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers. The compound integrates into cell membranes, influencing membrane fluidity, permeability, and signaling pathways. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, modulating their function and activity.

Comparaison Avec Des Composés Similaires

Key Findings :

- Chain length vs. Tₘ : Each additional two carbons per acyl chain raise Tₘ by ~18–20°C (e.g., C13:0 to C14:0: +13°C; C14:0 to C16:0: +18°C).

- Applications : Shorter-chain PCs (e.g., C13:0) are ideal for low-temperature assays, while longer chains (e.g., C18:0) suit high-temperature stability studies.

Unsaturated Diacyl Phosphatidylcholines

Unsaturated PCs feature cis double bonds, introducing kinks that reduce Tₘ and enhance membrane fluidity.

Key Findings :

- Double bonds vs. Tₘ : A single cis double bond lowers Tₘ by ~40–50°C compared to saturated analogs (e.g., DOPC vs. DSPC: ΔTₘ = 75°C).

- Biological relevance : Unsaturated PCs dominate eukaryotic membranes, while saturated PCs are enriched in lipid rafts and surfactant systems.

Head Group Variations

While this compound has a zwitterionic phosphocholine head group, other phospholipids feature distinct head groups that alter membrane charge and protein interactions:

- Phosphoethanolamine (PE): Smaller, uncharged head group (e.g., DPPE) promotes membrane curvature and hexagonal phase formation .

- Phosphatidylserine (PS) : Anionic head group critical for apoptotic signaling and calcium binding .

Activité Biologique

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine (DTPC) is a synthetic phospholipid belonging to the phosphatidylcholine class. It is characterized by having two tridecanoic acid chains attached to a glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine group at the sn-3 position. This compound plays a significant role in cellular functions, particularly in membrane dynamics and signaling pathways.

Chemical Structure and Properties

- Chemical Formula : C34H68NO8P

- Molecular Weight : 619.9 g/mol

- CAS Number : 71242-28-9

DTPC integrates into cell membranes, influencing their properties such as fluidity and permeability. This integration can modulate the function of membrane proteins and affect cellular processes including drug uptake and signaling pathways. The compound is involved in lipid metabolism and can serve as a substrate for various enzymes, including phospholipases, which hydrolyze phospholipids leading to the production of bioactive lipids.

Biochemical Pathways

The incorporation of DTPC into lipid bilayers alters membrane composition, which can impact:

- Cell Signaling : Changes in membrane fluidity affect receptor activity and downstream signaling pathways.

- Gene Expression : Modifications in membrane properties can influence gene regulation mechanisms.

- Cellular Metabolism : DTPC can affect metabolic pathways by altering enzyme activities associated with lipid metabolism.

Cellular Effects

DTPC has been shown to affect various cell types through its action on membrane dynamics. Notably:

- Modulation of Ion Channels : Changes in membrane fluidity can impact ion channel function, influencing cellular excitability and signaling.

- Influence on Membrane Proteins : DTPC can alter the conformation and activity of membrane proteins, affecting processes like transport and signal transduction.

Pharmacokinetics

The pharmacokinetic profile of DTPC is complex and influenced by factors such as:

- Administration Method : Different routes (e.g., intravenous vs. oral) can lead to varying absorption rates.

- Presence of Other Compounds : Co-administered substances may modify the absorption and distribution of DTPC.

Case Studies

-

Lipid Metabolism Research

- A study demonstrated that DTPC incorporation into cell membranes led to increased activity of phospholipases, enhancing the production of lysophospholipids which are crucial for cell signaling.

- Drug Delivery Systems

- Impact on Cancer Cell Behavior

Data Table: Comparative Analysis of Phospholipids

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-ditridecanoyl-<i>sn</i>-glycero-3-phosphocholine, and how do acyl chain lengths influence reaction efficiency?

- Methodology : Synthesis typically involves acylation of <i>sn</i>-glycero-3-phosphocholine with tridecanoic acid derivatives. For example, Gordon & Jensen (1972) demonstrated that sn-glycero-3-phosphorylcholine esters can be synthesized via reaction with fatty acid chlorides in anhydrous chloroform, followed by purification using column chromatography . Adjusting stoichiometry and reaction time is critical for optimizing yields with medium-chain fatty acids like tridecanoate, which may require milder conditions compared to longer chains (e.g., palmitoyl) due to solubility differences.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity (>95% as per industry standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) confirms the sn-3 stereochemistry and acyl chain positioning. Mass spectrometry (MS) validates molecular weight (649.468 g/mol) . Differential scanning calorimetry (DSC) can corroborate phase transition temperature (14°C) to ensure consistency with literature .

Q. What experimental conditions are optimal for incorporating this phospholipid into model membranes?

- Methodology : Hydrate the lipid in buffer (e.g., Tris-HCl, pH 7.4) above its phase transition temperature (14°C) to ensure fluid bilayer formation. Use extrusion through polycarbonate membranes (100–200 nm pores) or sonication for unilamellar vesicle preparation. Monitor size distribution via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported phase transition temperatures for saturated phosphatidylcholines?

- Methodology : Variations in phase behavior may arise from impurities or hydration protocols. Cross-validate DSC data with fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). For 1,2-ditridecanoyl-<i>sn</i>-glycero-3-phosphocholine, ensure measurements are conducted at slow heating rates (e.g., 0.5°C/min) to detect the precise main transition . Compare results with homologs (e.g., DMPC at 24°C) to assess chain-length-dependent trends .

Q. What strategies mitigate oxidation or hydrolysis during storage and handling of unsaturated or medium-chain phospholipids?

- Methodology : Store lyophilized lipid under argon at −20°C to prevent oxidation. For aqueous dispersions, add antioxidants (e.g., 0.01% BHT) and avoid prolonged exposure to light. Use pH-stable buffers (e.g., HEPES) to minimize hydrolysis. Validate integrity post-storage via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers optimize liposomal formulations using this phospholipid for drug delivery studies?

- Methodology : Blend with cholesterol (up to 30 mol%) to modulate membrane rigidity. For pH-sensitive delivery, incorporate ionizable lipids (e.g., DOPE) and assess encapsulation efficiency using fluorescent markers (e.g., calcein). Stability studies should include serum incubation (e.g., 37°C, 24 hours) to evaluate leakage kinetics .

Q. What analytical approaches differentiate between symmetric and asymmetric acyl chain distributions in synthetic phosphatidylcholines?

- Methodology : Use phospholipase A2 (PLA2) digestion, which hydrolyzes the sn-2 acyl chain. Asymmetric species will show distinct hydrolysis rates compared to symmetric analogs. Confirm via LC-MS/MS to detect lyso-phosphatidylcholine products .

Data Contradiction Analysis

Q. How should researchers address variability in reported purity levels (e.g., 95% vs. 99%) across commercial or synthetic batches?

- Methodology : Cross-characterize batches using orthogonal techniques:

- HPLC-ELSD quantifies major peaks.

- MALDI-TOF MS detects trace impurities (e.g., lysolipids).

- ³¹P NMR identifies hydrolyzed phosphate species .

- Action : Re-purify via preparative TLC or silica gel chromatography if impurities exceed 2%.

Functional Group Interactions

Q. How do the phosphocholine headgroup and tridecanoyl chains influence interactions with membrane proteins or peptides?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. The shorter tridecanoyl chains (vs. palmitoyl) reduce hydrophobic mismatch, enhancing incorporation of α-helical peptides. Compare with DPPC (C16:0) to isolate chain-length effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.